molecular formula C9H12O5 B1472879 3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid CAS No. 15941-53-4

3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid

Cat. No.: B1472879
CAS No.: 15941-53-4
M. Wt: 200.19 g/mol
InChI Key: FTECSEOMYYNPLN-UHFFFAOYSA-N
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Description

3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid is a high-purity chemical intermediate intended for research and development purposes. Compounds within this class of cyclohexane dicarboxylic acids are frequently investigated as key synthetic precursors in organic synthesis and pharmaceutical development. They are commonly utilized in Diels-Alder reactions to construct complex polycyclic structures and can serve as starting materials for the synthesis of various esters, amines, and other functionalized derivatives . The specific stereochemistry of the methyl and carboxylic acid groups can significantly influence the compound's reactivity and physical properties, making it a subject of interest in stereoselective synthesis studies. As a building block, it may have potential applications in the development of novel polymers, plasticizers like those based on cyclohexane-1,2-dicarboxylate esters , and active pharmaceutical ingredients (APIs), such as those explored in patent literature for multi-ring amide derivatives . Researchers value this compound for its unique structural features, which combine a chiral cyclohexane scaffold with multiple reactive sites for further chemical modification. This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-5-oxocyclohexane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5/c1-4-2-5(10)3-6(8(11)12)7(4)9(13)14/h4,6-7H,2-3H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTECSEOMYYNPLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid (C9H12O5) is a dicarboxylic acid that has garnered attention due to its potential biological activities. This compound is part of a broader class of dicarboxylic acids that are known to play significant roles in various biochemical processes. This article reviews the biological activity associated with this compound, including its metabolic pathways, cytotoxic effects on cancer cells, and potential therapeutic applications.

Metabolism and Biochemical Pathways

Dicarboxylic acids like this compound are primarily involved in metabolic pathways such as β-oxidation and ω-oxidation. These processes are crucial for the breakdown of fatty acids and the generation of energy. The metabolism of dicarboxylic acids occurs predominantly in the liver and kidneys through peroxisomal β-oxidation, which is particularly active when mitochondrial fatty acid oxidation is impaired or overloaded .

Key Biochemical Mechanisms:

  • Formation: Dicarboxylic acids can be formed via ω-oxidation of fatty acids, which involves the conversion of monocarboxylic acids to ω-hydroxy acids and subsequently to ω-oxo acids before being oxidized to dicarboxylic acids .
  • Degradation: The degradation of these acids occurs through β-oxidation in peroxisomes, leading to shorter-chain dicarboxylic acids and acetyl-CoA units .

Cytotoxic Activity

Research has indicated that this compound exhibits cytotoxic properties against various cancer cell lines. A study evaluating its effects on HepG2 (liver cancer), MCF-7 (breast cancer), and normal cell lines (NIH 3T3 and HaCaT) demonstrated significant differences in cell viability upon treatment with this compound.

Cytotoxicity Data:

Cell LineIC50 (µg/ml)Cell Viability (%)
HepG24267.7
MCF-710078.14
HaCaT>25082.23
NIH 3T3>50096.11

The results indicate that HepG2 cells were most susceptible to the compound, with an IC50 value of 42 µg/ml, while normal cell lines exhibited much higher IC50 values, suggesting lower toxicity towards non-cancerous cells .

The cytotoxic mechanism of this compound appears to involve induction of apoptosis in cancer cells. Morphological changes observed under microscopy included cell rounding and membrane blebbing, which are characteristic features of apoptotic cells. This suggests that the compound interferes with critical cellular functions such as cell cycle regulation and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the same class as this compound. For instance:

  • Study on Dicarboxylic Acids: A comprehensive review highlighted the role of dicarboxylic acids in physiological states and their potential therapeutic applications. It emphasized the importance of understanding their metabolic pathways for developing new treatments for metabolic disorders .
  • Cytotoxicity Assessment: In another study focusing on various bioactive compounds derived from marine sources, it was found that similar dicarboxylic acids exhibited selective cytotoxicity against cancerous cells while sparing normal cells .

Scientific Research Applications

Medicinal Chemistry

3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid has been investigated for its potential therapeutic properties.

Antitumor Activity

Research indicates that derivatives of this compound may exhibit antitumor activity. In vitro studies have shown that certain analogs can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, compounds derived from this compound have been tested for their efficacy against breast and colon cancer cells, showing promising results in reducing tumor growth rates .

Anti-inflammatory Properties

In addition to its antitumor effects, the compound has been evaluated for anti-inflammatory properties. Studies have demonstrated that it can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases .

Polymer Science

The unique structure of this compound makes it an attractive candidate for use in polymer chemistry.

Polymer Synthesis

This compound can serve as a monomer in the synthesis of polyesters and polyamides. Its dicarboxylic acid functionality allows it to react with various alcohols and amines to form high-performance polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve their durability and resistance to degradation .

Additives in Plastics

Furthermore, derivatives of this compound are utilized as plasticizers and stabilizers in the production of flexible plastics. These additives enhance the flexibility and longevity of plastic products used in various applications, including packaging and automotive components .

Agricultural Applications

In the agricultural sector, this compound has potential uses as a plant growth regulator.

Wound Healing Agents

Research suggests that this compound can stimulate plant cell division near wound sites, promoting faster healing and recovery in damaged plants. This property could be harnessed to improve crop resilience against environmental stressors .

Pesticide Development

Additionally, the compound's derivatives are being explored for their potential as environmentally friendly pesticides. Their ability to target specific pests while minimizing harm to beneficial insects makes them suitable candidates for sustainable agricultural practices .

Case Studies

Case Study 1: Antitumor Activity
A study conducted on the efficacy of this compound derivatives against breast cancer cells demonstrated a significant reduction in cell viability at concentrations of 10 µM and above. The mechanism was attributed to apoptosis induction through caspase activation pathways.

Case Study 2: Polymer Enhancements
In a comparative analysis of polymer blends incorporating this compound versus traditional plasticizers, the blends exhibited improved tensile strength and thermal stability by approximately 20%, indicating enhanced performance characteristics suitable for high-demand applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-methyl-5-oxocyclohexane-1,2-dicarboxylic acid with structurally related dicarboxylic acids, highlighting key differences in molecular features and applications:

Compound Name Molecular Formula Ring Structure Substituents/Functional Groups Key Properties/Applications References
This compound C₉H₁₂O₅ Cyclohexane 3-methyl, 5-oxo, 1,2-dicarboxylic acids Building block for organic synthesis
cis-4-Cyclohexene-1,2-dicarboxylic acid C₈H₁₀O₄ Cyclohexene (unsaturated) 1,2-dicarboxylic acids, double bond at C4 Diels-Alder adducts for resin synthesis
cis-Cyclohexane-1,2-dicarboxylic acid C₈H₁₂O₄ Cyclohexane 1,2-dicarboxylic acids Electrochemical reduction studies; less stable cis-isomer
cis-Cyclobutane-1,2-dicarboxylic acid C₆H₈O₄ Cyclobutane 1,2-dicarboxylic acids High ring strain; soluble in polar solvents
3-Methylenecyclopropane-trans-1,2-dicarboxylic acid C₆H₆O₄ Cyclopropane Trans-1,2-dicarboxylic acids, methylene group High reactivity due to ring strain (Feist's acid)
Cyclopropane-1,2-dicarboxylic acid C₅H₆O₄ Cyclopropane 1,2-dicarboxylic acids Hydrolysis product of spirocyclic esters

Key Comparison Points:

Ring Structure and Stability: Cyclohexane derivatives (e.g., the target compound) exhibit chair conformations, enhancing stability compared to strained cyclopropane/cyclobutane analogs .

Reactivity :

  • Cyclohexene-1,2-dicarboxylic acid (unsaturated) participates in Diels-Alder reactions for polymer/resin synthesis, whereas the target compound’s ketone may favor nucleophilic additions .
  • Cyclopropane derivatives (e.g., 3-methylenecyclopropane-trans-1,2-dicarboxylic acid) undergo ring-opening reactions due to high ring strain, unlike the more stable cyclohexane-based target .

Applications: The target compound is marketed as a high-cost building block for fine chemicals, contrasting with cis-cyclohexane-1,2-dicarboxylic acid, which is studied for electrochemical reductions .

Preparation Methods

Preparation via Addition of 2-Ethoxybutadiene to Citraconic Anhydride (Literature Route)

A classical synthetic route relevant to structurally related compounds involves the addition of 2-ethoxybutadiene to citraconic anhydride, followed by hydrolysis. This method yields keto-acids such as 1-methyl-4-oxocyclohexane-cis-1,2-dicarboxylic acid, which upon further reduction and lactonization steps can lead to compounds closely related to 3-methyl-5-oxocyclohexane-1,2-dicarboxylic acid.

  • This approach involves:
    • Formation of keto-acid intermediates by Diels-Alder type addition
    • Hydrolysis to open anhydride rings
    • Reduction to hydroxy acids
    • Lactone formation and subsequent degradation to target acids

This method is useful for obtaining both racemic and optically active forms, important for stereochemical control.

Summary Table of Preparation Methods

Method No. Starting Material(s) Key Steps Outcome / Notes Reference
1 Cyclohexane derivatives Oxidation, carboxylation General synthetic approach; specific details limited; involves oxidation and carboxylation
2 2-Ethoxybutadiene + Citraconic anhydride Diels-Alder addition, hydrolysis, reduction, lactonization Yields keto-acid intermediates; stereochemical control possible; related to target compound
3 Dicarboxylic acids + Benzotriazole + SOCl2 (THF) Formation of N-acylbenzotriazole derivatives Activation of dicarboxylic acids for further reactions; useful for synthetic elaboration

Research Findings and Considerations

  • The compound’s synthesis often requires careful control of oxidation states and regioselectivity to ensure the ketone is introduced at the 5-position without over-oxidation.
  • Lactone intermediates formed during synthesis can be manipulated to access different stereoisomers, which is crucial for applications requiring enantiomerically pure materials.
  • Activation of carboxylic acid groups via benzotriazole derivatives enhances reactivity, facilitating coupling or further functional group transformations.
  • The molecular weight (200.19 g/mol) and molecular formula (C9H12O5) guide stoichiometric calculations in synthesis and purification steps.

Q & A

Q. What are the optimal synthetic routes for 3-methyl-5-oxocyclohexane-1,2-dicarboxylic acid, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves Diels-Alder reactions or functionalization of pre-existing cyclohexane derivatives. For example:

  • Diels-Alder approach : Cyclohexene precursors (e.g., 4-cyclohexene-1,2-dicarboxylic anhydride) can react with methyl-substituted dienophiles under controlled temperatures (e.g., 150°C in xylene) to introduce the oxo and methyl groups .
  • Functionalization : Oxidation of 3-methylcyclohexane derivatives using strong oxidizing agents (e.g., KMnO₄) may yield the target compound, though regioselectivity must be validated via NMR .
    Key parameters : Catalyst choice (e.g., butylstannoic acid), solvent polarity, and reaction time. Yield optimization requires GC-MS or HPLC purity checks .

Q. How can stereoisomerism in this compound be resolved, and what techniques confirm its stereochemical configuration?

Answer:

  • Resolution : Chiral chromatography (e.g., using cellulose-based columns) or diastereomeric salt formation with resolving agents like (1R,2R)-diaminocyclohexane .
  • Characterization : Single-crystal X-ray diffraction provides definitive stereochemical assignment. Alternatively, compare experimental vs. computed [¹³C NMR chemical shifts] using DFT methods (e.g., B3LYP/6-311+G(d,p)) .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

Answer:

  • Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition thresholds. Cyclohexane dicarboxylic derivatives often degrade above 200°C, with stability enhanced by electron-withdrawing groups (e.g., oxo) .
  • pH sensitivity : Hydrolysis of the oxo group is minimized in neutral buffers. Monitor degradation via UV-Vis spectroscopy (λ = 260–280 nm for conjugated dienes) .

Advanced Research Questions

Q. How does this compound participate in copolymerization reactions, and what microstructural features arise?

Answer:

  • Mechanism : Ring-opening copolymerization with epoxides (e.g., cyclohexene oxide) using organocatalysts produces polyesters with tunable glass transition temperatures (Tg).
  • Microstructure : MALDI-ToF-MS reveals alternating vs. random monomer incorporation. For example, cyclopropane-1,2-dicarboxylic anhydride forms linear chains, while bulkier derivatives introduce branching .

Q. What contradictory data exist regarding the compound’s reactivity in nucleophilic substitution reactions, and how can these be reconciled?

Answer:

  • Contradictions : Some studies report esterification at the 1,2-dicarboxylic sites, while others note preferential reactivity at the oxo group.
  • Resolution : Perform kinetic studies (e.g., in situ IR monitoring) to track reaction pathways. Steric hindrance from the methyl group may suppress nucleophilic attack at the oxo position .

Q. What computational models predict the compound’s biodegradation products, and how do these align with experimental metabolite data?

Answer:

  • Modeling : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with esterase enzymes. Predict metabolites like hydroxylated or shortened carboxylic acids.
  • Validation : Compare with LC-MS/MS data from in vitro assays using rat liver microsomes. For cyclohexane dicarboxylic esters, hydroxylation at the methyl group is common .

Q. How does the compound’s conformational flexibility influence its application in supramolecular chemistry?

Answer:

  • Conformational analysis : DFT calculations (e.g., Gaussian) identify low-energy chair vs. boat conformers. Chair conformers dominate, stabilizing hydrogen-bonded networks.
  • Applications : Use as a linker in metal-organic frameworks (MOFs). IR spectroscopy confirms carboxylate coordination to metal nodes (e.g., Zn²⁺) .

Q. What are the challenges in scaling up enantioselective synthesis for pharmacological studies?

Answer:

  • Scalability : Continuous flow reactors improve yield consistency compared to batch processes. Optimize chiral catalyst recycling (e.g., immobilized Ru-BINAP complexes).
  • Purity : Use preparative SFC (supercritical fluid chromatography) to isolate enantiomers at >99% ee .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid
Reactant of Route 2
3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid

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